Lisinopril ethyl ester

Descripción

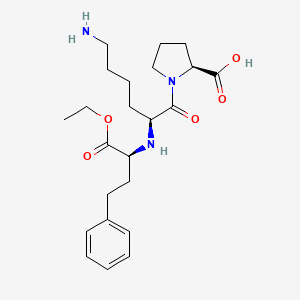

Structure

3D Structure

Propiedades

Número CAS |

85955-58-4 |

|---|---|

Fórmula molecular |

C23H35N3O5 |

Peso molecular |

433.5 g/mol |

Nombre IUPAC |

(2S)-1-[(2S)-6-amino-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]hexanoyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C23H35N3O5/c1-2-31-23(30)19(14-13-17-9-4-3-5-10-17)25-18(11-6-7-15-24)21(27)26-16-8-12-20(26)22(28)29/h3-5,9-10,18-20,25H,2,6-8,11-16,24H2,1H3,(H,28,29)/t18-,19-,20-/m0/s1 |

Clave InChI |

AWWHRFHKCVLCJX-UFYCRDLUSA-N |

SMILES isomérico |

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](CCCCN)C(=O)N2CCC[C@H]2C(=O)O |

SMILES canónico |

CCOC(=O)C(CCC1=CC=CC=C1)NC(CCCCN)C(=O)N2CCCC2C(=O)O |

Origen del producto |

United States |

Structure Activity Relationship Sar Studies and Molecular Design of Lisinopril Ethyl Ester Analogs

Conformational Analysis and Stereochemical Influences on Angiotensin-Converting Enzyme Inhibition by Lisinopril-related Structures

Lisinopril (B193118), like other proline-containing peptides, exists as an equilibrium of cis and trans isomers due to restricted rotation around the lysine-proline amide bond. nih.govresearchgate.net Spectroscopic and computational studies have shown that the trans isomer is the major and biologically active form, being more stable due to reduced steric repulsion between the hydroxyl and carboxyl groups. nih.govproteopedia.orgresearchgate.net In solution, lisinopril is found to be a mixture of approximately 77% trans and 23% cis isomers. nih.govresearchgate.net The specific stereochemistry of lisinopril, with (S) configuration at all three chiral centers, is crucial for its potent inhibitory activity.

Examination of the Role of Ester Functionality in Angiotensin-Converting Enzyme Inhibitor Potency and Binding Affinity

The potency of dicarboxylate-containing ACE inhibitors like lisinopril is heavily dependent on the presence of two terminal carboxylate groups. quizlet.comresearchgate.net One of these carboxylate groups plays a pivotal role by forming a strong ionic interaction with the catalytic zinc ion (Zn²⁺) located deep within the active site of the ACE enzyme. frontiersin.orgnih.gov This interaction is a cornerstone of the high binding affinity exhibited by this class of inhibitors. frontiersin.org The second carboxylate group, located on the proline ring, interacts with positively charged residues such as Lys511 and Arg522, further anchoring the inhibitor in the active site. researchgate.netsrce.hr

The conversion of one of these critical carboxyl groups into an ethyl ester in lisinopril ethyl ester fundamentally alters this binding mechanism. The ester functionality is incapable of forming the crucial ionic bond with the zinc ion. quizlet.com Consequently, lisinopril ethyl ester is expected to be a significantly less potent inhibitor of ACE in vitro compared to its parent compound, lisinopril.

This modification, however, is a common strategy in medicinal chemistry to create a prodrug . Esterification increases the lipophilicity of the molecule, which can enhance its absorption and bioavailability following oral administration. stereoelectronics.orgscirp.org The underlying principle is that after absorption, the ester group is hydrolyzed by esterase enzymes present in the plasma and tissues to release the active, dicarboxylate form of the drug (lisinopril), which can then effectively inhibit the ACE enzyme. stereoelectronics.orgyoutube.com Therefore, while the ester functionality itself diminishes direct binding affinity, its role is to improve the pharmacokinetic properties of the drug, ultimately leading to effective ACE inhibition in vivo.

Rational Design Principles for Modifying Lisinopril Ethyl Ester Structure to Enhance Activity or Selectivity

The rational design of analogs based on the lisinopril ethyl ester structure primarily revolves around its function as a prodrug. The goal is not to enhance the ester's direct binding to ACE, but to optimize the properties of the prodrug for better delivery of the active lisinopril. nih.gov Key principles include:

Optimizing Hydrolysis Rate: The stability of the ester bond is a critical factor. The ideal prodrug should be stable enough to be absorbed intact but labile enough to be efficiently cleaved by esterases in the body to release lisinopril. researchgate.net The rate of hydrolysis can be modulated by altering the steric and electronic properties of the alcohol moiety. For instance, using different alkyl esters (e.g., methyl, propyl, butyl) can tune the rate of enzymatic cleavage. researchgate.net

Enhancing Bioavailability: The primary reason for creating an ester prodrug is to improve oral bioavailability by increasing lipophilicity. scirp.org Modifications to the ester group can be made to fine-tune this property. The balance between increased lipophilicity for absorption and sufficient aqueous solubility for formulation is a key consideration.

Targeting Specific Tissues: It may be possible to design ester prodrugs that are selectively activated in certain tissues with higher esterase activity. This could potentially lead to more targeted drug delivery and a reduction in systemic side effects.

Improving Selectivity: While lisinopril itself has some selectivity for the C-domain of ACE, modifications could be explored to enhance this. The design of domain-selective inhibitors may offer improved therapeutic profiles. nih.gov While the primary modification in lisinopril ethyl ester is for prodrug purposes, further modifications to other parts of the molecule could be considered to improve domain selectivity upon release of the active form.

Computational Chemistry Approaches for Lisinopril Ethyl Ester and its Analogs

Computational chemistry provides powerful tools to investigate the properties of lisinopril ethyl ester and to guide the design of its analogs. srce.hr

Molecular Docking Studies with Angiotensin-Converting Enzyme for Lisinopril Ethyl Ester Interactions

Molecular docking is a computational technique used to predict the binding mode and affinity of a ligand to a protein's active site. mdpi.comnih.gov Docking studies of lisinopril with ACE have confirmed the critical interactions responsible for its high potency. researchgate.netproquest.com

A molecular docking simulation of lisinopril ethyl ester with the ACE active site would reveal a significantly different and weaker binding interaction compared to lisinopril. The primary observation would be the loss of the direct coordination between the carboxylate group and the catalytic Zn²⁺ ion. The ester moiety would be unable to form this crucial ionic bond, leading to a much lower predicted binding affinity and a higher, less favorable docking score. The simulation would likely show that the rest of the molecule still attempts to occupy the S1, S1', and S2' pockets, but the absence of the key zinc-binding interaction would destabilize the entire complex.

Table 1: Comparison of Key Molecular Interactions in Docking Studies

| Interacting Group of Inhibitor | Key Interaction with ACE | Lisinopril | Lisinopril Ethyl Ester (Predicted) |

|---|---|---|---|

| N-terminal Carboxylate | Ionic bond with Zn²⁺ | Present and Critical | Absent |

| N-terminal Carboxylate | Hydrogen bond with Glu384, Tyr523 | Present | Absent/Weakened |

| Lysine (B10760008) Amino Group | Salt bridge with Glu162 | Present | Present |

| Proline Carboxylate | Hydrogen bonds with Lys511, Tyr520, Gln281 | Present | Present |

| Phenylpropyl Group | Hydrophobic interaction in S1 pocket | Present | Present |

Molecular Dynamics Simulations of Lisinopril Ethyl Ester Interactions with Target Enzymes

Molecular dynamics (MD) simulations provide insights into the dynamic behavior and stability of a protein-ligand complex over time. scienceopen.comsemanticscholar.org MD simulations of the lisinopril-ACE complex have demonstrated its stability, with key hydrogen bonds and ionic interactions being maintained throughout the simulation. proquest.com

An MD simulation of the lisinopril ethyl ester-ACE complex would be expected to show significant instability. nih.gov The root-mean-square deviation (RMSD) of the ligand within the active site would likely be high, indicating that the molecule does not remain in a stable binding pose. The simulation would probably show the ethyl ester moiety moving away from the zinc ion and the entire molecule potentially dissociating from the active site over the simulation time. This would further confirm the poor inhibitory activity of the ester form itself and reinforce its role as a prodrug that must be hydrolyzed to become active.

Quantum Chemical Calculations of Electronic Structure and Reactivity of the Ester Moiety

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be used to study the electronic structure and reactivity of molecules. researchgate.net These methods can be applied to the ester moiety of lisinopril ethyl ester to predict its susceptibility to hydrolysis. acs.orgic.ac.uk

By calculating properties such as the partial atomic charges, the energy of the lowest unoccupied molecular orbital (LUMO) on the carbonyl carbon of the ester, and the transition state energy for hydrolysis, researchers can estimate the reactivity of the ester bond. acs.org This information is valuable for the rational design of prodrugs. For example, by modeling different ester analogs (e.g., methyl, ethyl, propyl), quantum chemical calculations can help predict which derivatives will have the optimal rate of hydrolysis in vivo. acs.org A higher positive partial charge on the carbonyl carbon and a lower LUMO energy would suggest greater susceptibility to nucleophilic attack by water or esterase enzymes, indicating a faster rate of conversion to the active drug lisinopril. ic.ac.uk

Table of Compounds

Binding Free Energy Calculations for Lisinopril Ethyl Ester Analogs

One computational study designed new mimics of captopril (B1668294) as potential ACE inhibitors and used lisinopril as a reference compound for comparison. The binding free energy of the lisinopril-ACE complex was calculated using the MM-PBSA method, which provides a measure of the stability of the complex. The lower the binding free energy, the more stable the interaction between the ligand and the protein. The calculated binding free energy for lisinopril was -5.04 ± 1.64 kcal/mol tandfonline.com.

Another in silico investigation focused on the binding affinity of lisinopril and captopril to different variants of the ACE protein, specifically the N-domain and C-domain. Using molecular docking simulations, the study determined the binding affinities, which are directly related to the Gibbs free energy of binding (ΔG). The results indicated that lisinopril exhibits a higher binding affinity for the C-domain of ACE compared to the N-domain impactfactor.org. The binding affinity for the lisinopril-C-domain complex was reported to be higher than that for the N-domain complex, suggesting a more favorable interaction with the C-domain impactfactor.org.

The following table summarizes the reported binding free energy values for lisinopril from different computational studies. It is important to note that variations in the computational methods and force fields used can lead to different absolute values, but the relative trends are often informative for structure-activity relationship (SAR) studies.

| Compound | Computational Method | Target | Binding Free Energy (kcal/mol) |

| Lisinopril | MM-PBSA | ACE | -5.04 ± 1.64 tandfonline.com |

| Lisinopril | MM-GBSA | ACE | -29.25 undip.ac.id |

These findings for lisinopril serve as a crucial benchmark for the design and computational evaluation of its analogs, including the ethyl ester derivatives. The established binding free energy provides a quantitative measure against which newly designed compounds can be compared to predict their potential inhibitory activity against ACE. The detailed energy components from these calculations can further elucidate the specific interactions, such as van der Waals forces and electrostatic contributions, that are critical for potent binding.

Preclinical in Vitro Biological Activity Assessments of Lisinopril Ethyl Ester

Evaluation of Angiotensin-Converting Enzyme Inhibition in Cell-Free Systems and Isolated Enzymes

The primary mechanism of action for this class of drugs is the competitive inhibition of the angiotensin-converting enzyme (ACE), a key component of the renin-angiotensin-aldosterone system (RAAS). proteopedia.orgnih.gov ACE catalyzes the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II. proteopedia.org Inhibition of this enzyme leads to reduced levels of angiotensin II, resulting in vasodilation and decreased blood pressure. goodrx.com

In vitro assays using cell-free systems or isolated ACE are fundamental for determining the direct inhibitory potency of a compound. These assays measure the enzymatic activity of ACE in the presence of varying concentrations of the inhibitor. A common method involves using a synthetic substrate, such as Hippuryl-His-Leu (HHL), and quantifying the amount of product (hippuric acid) formed. scielo.br The concentration of the inhibitor that reduces enzyme activity by 50% is known as the half-maximal inhibitory concentration (IC50).

For Lisinopril (B193118), the active diacid form, studies have reported potent ACE inhibition with IC50 values in the low nanomolar range. In contrast, Lisinopril ethyl ester, as a prodrug, would be expected to exhibit significantly lower intrinsic activity against isolated ACE. The esterification of the carboxyl group, which is crucial for binding to the active site of the enzyme, would reduce its affinity. The true efficacy of the prodrug is realized only after its biotransformation into the active lisinopril. Therefore, cell-free ACE inhibition assays would primarily serve to confirm the relative inactivity of the ester form and to quantify the high potency of the parent compound post-hydrolysis.

| Compound | Expected IC50 (vs. Isolated ACE) | Rationale |

|---|---|---|

| Lisinopril | Low Nanomolar (nM) | Active form with free carboxyl group for potent enzyme binding. |

| Lisinopril Ethyl Ester | High Micromolar (µM) or Inactive | Esterified carboxyl group significantly reduces binding affinity to the ACE active site. |

| Enalapril (B1671234) (Prodrug) | Micromolar (µM) | Ethyl ester prodrug with low intrinsic activity. |

| Enalaprilat (B1671235) (Active) | Low Nanomolar (nM) | Active diacid form post-hydrolysis of enalapril. |

Receptor Binding Assays for Potential Off-Target Interactions of Lisinopril Ethyl Ester Analogs

While the primary target is ACE, it is essential in preclinical drug evaluation to assess the potential for a compound to interact with other biological targets. Off-target interactions can lead to unforeseen side effects. Receptor binding assays are high-throughput screening methods used to determine the affinity of a test compound for a wide panel of different receptors, ion channels, and transporters.

For Lisinopril ethyl ester and its analogs, these assays would investigate whether the compounds bind to other receptors involved in cardiovascular regulation or other physiological processes. This screening is critical for establishing a selectivity profile. For instance, analogs such as lisinopril-tryptophan have been developed to enhance selectivity for one of the two active domains of ACE (the C-domain), potentially reducing off-target effects associated with non-selective inhibition. researchgate.netresearchgate.net

A comprehensive screening panel would typically include adrenergic receptors, muscarinic receptors, and various other G-protein coupled receptors (GPCRs). The results are usually expressed as the percentage of inhibition of a radiolabeled ligand binding to its specific receptor at a given concentration of the test compound. Significant inhibition (typically >50%) would trigger further investigation to determine the functional consequences of such binding. For Lisinopril ethyl ester, it would be important to test both the ester prodrug and the active lisinopril, as their binding profiles could differ.

Assessment of Biotransformation Pathways of Lisinopril Ethyl Ester in Simulated Biological Environments (e.g., in vitro enzymatic hydrolysis)

The conversion of the prodrug, Lisinopril ethyl ester, to its active form, lisinopril, is a critical step for its pharmacological activity. In vitro models are used to simulate the biological environments where this biotransformation occurs, primarily the liver and plasma. These assessments aim to confirm that the ester bond is efficiently cleaved by endogenous esterases and to determine the rate of this conversion.

The primary in vitro method for studying this biotransformation is through incubation with liver microsomes, S9 fractions, or specific esterase enzymes (e.g., carboxylesterases). mdpi.com These preparations contain the enzymes responsible for drug metabolism. The assay involves incubating Lisinopril ethyl ester with the enzyme preparation and monitoring the formation of lisinopril over time using analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Key parameters determined from these studies include:

Rate of Hydrolysis: How quickly the ester is converted to the active drug.

Metabolic Stability: The half-life of the prodrug in the presence of metabolic enzymes.

Enzyme Identification: Pinpointing the specific esterases responsible for the hydrolysis.

This process is fundamental for prodrugs. For example, the enzymatic hydrolysis of various food-derived peptides is studied to assess their potential as ACE inhibitors in vitro. nih.gov The successful and efficient enzymatic hydrolysis of Lisinopril ethyl ester in these simulated environments is a prerequisite for its potential efficacy in vivo.

| In Vitro System | Purpose | Key Measurement |

|---|---|---|

| Liver Microsomes / S9 Fraction | Simulate hepatic metabolism to assess first-pass hydrolysis. | Rate of lisinopril formation; disappearance of lisinopril ethyl ester. |

| Plasma | Evaluate hydrolysis by circulating esterases. | Stability of the ester prodrug in plasma. |

| Recombinant Esterases | Identify specific enzymes responsible for hydrolysis. | Substrate specificity and enzyme kinetics. |

Cellular Assays for Pharmacological Effects Associated with Angiotensin-Converting Enzyme Inhibition by Ester Analogs (e.g., vascular smooth muscle cell responses)

Cellular assays provide a more integrated biological context to evaluate the pharmacological effects of a compound beyond simple enzyme inhibition. Vascular smooth muscle cells (VSMCs) are key regulators of vascular tone and are involved in the pathological remodeling of blood vessels in conditions like hypertension. lifelinecelltech.comfrontiersin.org Angiotensin II is known to stimulate VSMC proliferation and migration, contributing to these pathological changes.

In vitro studies using cultured VSMCs can be used to assess the functional consequences of ACE inhibition. The effect of Lisinopril ethyl ester analogs would be evaluated by measuring their ability to counteract the effects of angiotensin II. A typical assay would involve stimulating VSMCs with angiotensin II and then treating the cells with the test compound.

Key endpoints in these cellular assays include:

Cell Proliferation: Measured by assays such as MTS or EdU incorporation to see if the compound inhibits the growth of VSMCs.

Cell Migration: Assessed using wound healing or transwell assays to determine if the compound prevents VSMC movement.

Signaling Pathways: Investigating the downstream molecular signals affected by the compound.

Studies on the active compound, lisinopril, have shown that it can influence the behavior of vascular cells. For example, lisinopril was found to increase the migration of bovine aortic endothelial cells while having the opposite effect on smooth muscle cells. nih.gov It has also been shown to exert antioxidant and anti-fibrotic effects in human cardiomyocytes. nih.govfrontiersin.org For Lisinopril ethyl ester, its effectiveness in these cellular assays would be contingent on the ability of the cells to hydrolyze the ester and release the active lisinopril. Therefore, these experiments also provide indirect evidence of the compound's bioconversion at the cellular level.

Based on a thorough review of available scientific literature, there is a significant lack of specific research data for the chemical compound “Lisinopril ethyl ester” pertaining to the advanced analytical methodologies outlined in your request. The vast majority of published research focuses extensively on the parent compound, Lisinopril.

Consequently, it is not possible to generate a scientifically accurate article that strictly adheres to the provided outline for Lisinopril ethyl ester. The development, validation, and application of chromatographic, spectroscopic, and titrimetric methods are highly specific to the chemical structure and properties of the analyte . Extrapolating data from Lisinopril to its ethyl ester would be speculative and would not meet the required standards of scientific accuracy.

Therefore, the requested article on "Advanced Analytical Methodologies for Lisinopril Ethyl Ester Research" cannot be generated at this time due to the absence of specific, verifiable research findings for this particular compound in the public domain.

Advanced Analytical Methodologies for Lisinopril Ethyl Ester Research

Development and Validation of Robust Analytical Methods for Research Applications of Lisinopril (B193118) Ethyl Ester

The development and validation of robust analytical methods are paramount for the accurate quantification and characterization of lisinopril ethyl ester in research settings. While extensive research has been conducted on the parent compound, lisinopril, a thorough review of scientific literature reveals a notable absence of publicly available, validated analytical methods specifically developed for lisinopril ethyl ester.

Methodologies for the parent drug, lisinopril, often employ techniques such as high-performance liquid chromatography (HPLC) with UV or mass spectrometric detection and spectrofluorometry. rjptonline.orgimpactfactor.orgresearchgate.net These methods are designed to quantify lisinopril in various matrices, including bulk drug substances, pharmaceutical formulations, and biological fluids. rjptonline.orgimpactfactor.orgnih.govnih.gov For instance, a common approach for lisinopril analysis involves reversed-phase HPLC (RP-HPLC) using a C18 column with a mobile phase consisting of a buffer and an organic modifier like acetonitrile (B52724) or methanol. rjptonline.orgresearchtrend.netresearchgate.neteijas.com Detection is typically carried out at a wavelength of around 210-225 nm. researchtrend.net

Liquid chromatography-mass spectrometry (LC-MS) methods have also been developed for lisinopril, offering higher sensitivity and selectivity, which is particularly crucial for bioanalytical applications. nih.govnih.govactascientific.com These methods often utilize electrospray ionization (ESI) in the positive ion mode. nih.govnih.govactascientific.com

Validation of these analytical methods for lisinopril is performed according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantification (LOQ). impactfactor.orgijpsr.info

However, it is crucial to emphasize that these methods have been developed and validated for lisinopril and not its ethyl ester derivative. The difference in the chemical structure, specifically the presence of the ethyl ester group in place of the carboxylic acid, would significantly alter the physicochemical properties of the molecule, including its polarity, solubility, and chromatographic behavior. Therefore, the direct application of lisinopril methods to the analysis of lisinopril ethyl ester would be scientifically invalid without a complete re-development and re-validation of the method.

Detailed research findings and data tables for analytical methods specific to lisinopril ethyl ester are not available in the reviewed scientific literature. The development of such a method would require a systematic approach, including:

Method Development: Selection of an appropriate chromatographic column and mobile phase to achieve adequate retention and separation of lisinopril ethyl ester from any potential impurities or degradation products. Optimization of detector settings would also be necessary.

Method Validation: A comprehensive validation study would need to be conducted to demonstrate the method's suitability for its intended purpose. This would involve establishing and documenting the method's linearity, accuracy, precision, specificity, LOD, and LOQ for lisinopril ethyl ester.

Until such specific methods are developed and published, researchers working with lisinopril ethyl ester will need to undertake this foundational analytical work to ensure the reliability and accuracy of their results.

Emerging Research Directions and Future Perspectives for Lisinopril Ethyl Ester

Development of Novel Synthetic Routes for Lisinopril (B193118) Ethyl Ester with Enhanced Efficiency and Sustainability

A significant area of development is the application of biocatalysis. Enzymes, such as lipases, are being investigated for their ability to perform stereoselective synthesis of ACE inhibitor intermediates. scispace.com This enzymatic approach offers several advantages over traditional chemical methods, including milder reaction conditions, reduced energy consumption, and higher product purity, thereby minimizing complex purification steps. The use of membrane bioreactors in these processes allows for the retention and reuse of expensive enzymes, making the synthesis more economically viable and sustainable. utm.my

Furthermore, flow chemistry is emerging as a powerful tool for peptide and peptide-like drug synthesis. chimia.chnih.gov Continuous flow reactors provide superior control over reaction parameters like temperature and mixing, leading to faster reaction times and higher yields. nih.gov This technology can significantly reduce the consumption of solvents and reagents compared to conventional batch synthesis. chemrxiv.org By integrating flow chemistry, the synthesis of lisinopril ethyl ester could be streamlined, making it a more rapid, on-demand process with a smaller environmental footprint. vapourtec.com The focus is on developing methods that are not only efficient but also inherently safer and more sustainable in the long term.

Integration of Advanced Computational Methods for De Novo Design of Lisinopril Ethyl Ester Analogs

The design and discovery of novel drug candidates have been revolutionized by the integration of advanced computational methods. For lisinopril ethyl ester, these in silico techniques are pivotal in the de novo design of analogs with potentially enhanced therapeutic profiles.

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies are instrumental in this field. By building computational models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), researchers can elucidate the key structural features required for potent ACE inhibition. researchgate.net These models provide detailed insights into how modifications to the lisinopril ethyl ester structure would affect its binding affinity to the angiotensin-converting enzyme (ACE), guiding the design of more potent inhibitors. researchgate.net

Molecular docking simulations are another critical tool. These methods predict the binding mode and affinity of a ligand to its target protein. semanticscholar.org Studies involving the docking of lisinopril and its analogs into the active site of ACE help to understand the crucial interactions, such as those with the zinc ion and specific amino acid residues within the enzyme's active site. nih.goviajps.comimpactfactor.org This information is invaluable for rationally designing new analogs of lisinopril ethyl ester with improved binding characteristics and selectivity. The ultimate goal is to use these predictive models to prioritize the synthesis of compounds with the highest probability of success, thereby accelerating the drug development pipeline. tbzmed.ac.ir

Exploration of Polypharmacology and Multi-Target Inhibition for Lisinopril Ethyl Ester Analogs

The traditional "one-drug, one-target" paradigm is evolving towards a polypharmacological approach, where a single molecule is designed to interact with multiple targets. This strategy is particularly relevant for complex multifactorial conditions like cardiovascular disease. nih.goveurekaselect.commdpi.com Research into lisinopril ethyl ester analogs is exploring this concept to develop multi-target inhibitors with a broader therapeutic impact.

A primary focus is the development of dual inhibitors of both the angiotensin-converting enzyme (ACE) and neprilysin (NEP). Neprilysin is an enzyme that degrades natriuretic peptides, which have beneficial cardiovascular effects like vasodilation and sodium excretion. nih.gov Simultaneous inhibition of ACE and NEP has been shown to be a superior therapeutic strategy for heart failure compared to ACE inhibition alone. nih.govhypertens.org The successful development of angiotensin receptor-neprilysin inhibitors (ARNIs) has paved the way for designing lisinopril ethyl ester analogs that possess this dual activity within a single molecule. researchgate.netdocumentsdelivered.com

The design of these multi-target ligands is a significant challenge in medicinal chemistry, requiring a delicate balance of activity at each target. nih.gov The goal is to create a single compound that offers the combined benefits of blocking the renin-angiotensin system and enhancing the natriuretic peptide system, potentially leading to more effective treatments for heart failure and hypertension.

Below is a table outlining potential secondary targets for lisinopril ethyl ester analogs in polypharmacological research.

| Target | Physiological Role | Potential Therapeutic Benefit of Dual Inhibition with ACE |

| Neprilysin (NEP) | Degradation of natriuretic peptides. | Enhanced vasodilation, natriuresis, and reduced cardiac remodeling. |

| Aminopeptidase P (APP) | Metabolism of bradykinin (B550075). | Increased bradykinin levels, leading to further vasodilation. |

| Endothelin-Converting Enzyme (ECE) | Production of the vasoconstrictor endothelin. | Reduced vasoconstriction and blood pressure. |

Mechanistic Insights into Esterase-Mediated Hydrolysis and its Implications for Bioavailability Studies

The rate of esterase-mediated hydrolysis directly influences how much of the active lisinopril reaches the systemic circulation after oral administration. scirp.org Factors such as the specific types of esterases present in the gut wall and liver, and their enzymatic activity, can lead to variability in drug exposure among individuals. Research in this area focuses on in vitro studies using human plasma, liver microsomes, and intestinal fractions to characterize the hydrolysis process.

These studies help to:

Identify the primary esterases involved in the bioactivation of lisinopril ethyl ester.

Determine the rate of hydrolysis and its potential for saturation.

Assess inter-species differences in esterase activity, which is crucial for translating preclinical animal data to humans. nih.gov

By gaining deeper mechanistic insights into this crucial activation step, scientists can better predict the oral bioavailability of lisinopril ethyl ester and design other ester prodrugs with optimized absorption and pharmacokinetic properties. nih.gov This knowledge is essential for ensuring consistent therapeutic effects and minimizing inter-patient variability.

Contribution to the Broader Understanding of Angiotensin-Converting Enzyme Inhibitor Structure-Function Relationships through Ester Modifications

Esterification of ACE inhibitors serves primarily as a prodrug strategy to improve oral absorption by increasing lipophilicity. nih.gov However, the nature of the ester group itself can influence several factors:

Binding Affinity: The ester group must be appropriately sized and shaped so as not to sterically hinder the inhibitor's access to the ACE active site before it is hydrolyzed.

Rate of Hydrolysis: The electronic and steric properties of the ester can be tuned to control the rate of its conversion to the active diacid form, thereby influencing the drug's onset and duration of action. scholarsresearchlibrary.com

Lipophilicity and Permeability: Ester modifications directly impact the molecule's ability to cross biological membranes, a key determinant of bioavailability. scirp.org

Comparative studies of different ester prodrugs of lisinopril and other ACE inhibitors like enalapril (B1671234) help to build a comprehensive picture of the structural requirements for both potent enzyme inhibition and effective prodrug design. nih.govresearchgate.net This knowledge allows medicinal chemists to rationally design next-generation ACE inhibitors with tailored pharmacokinetic profiles and potentially improved therapeutic indices. The insights gained from lisinopril ethyl ester contribute to the broader principles of medicinal chemistry, particularly in the strategic use of prodrugs to overcome pharmacokinetic challenges. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal chromatographic conditions for separating Lisinopril ethyl ester from its synthetic byproducts?

- Methodological Answer : High-performance liquid chromatography (HPLC) with a C18 reverse-phase column and a mobile phase of phosphate buffer (pH 3.0) and methanol (70:30 v/v) is recommended. Sonication in buffer solutions (e.g., 0.25 mL buffer per mg of compound) followed by mechanical shaking enhances dissolution . Validation should include retention time comparison with reference standards and peak purity analysis using diode-array detection.

Q. How to validate the purity of Lisinopril ethyl ester using spectroscopic techniques?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity, while mass spectrometry (MS) verifies molecular weight. For quantitative purity, use high-resolution MS or UV-Vis spectroscopy calibrated against certified reference materials. Optical purity can be assessed via chiral chromatography (e.g., [α]20/D measurements as in peptide synthesis protocols) .

Q. What in vitro models are used to assess ACE inhibition kinetics of Lisinopril ethyl ester?

- Methodological Answer : Enzymatic assays using purified angiotensin-converting enzyme (ACE) and synthetic substrates (e.g., Hippuryl-His-Leu) measure IC₅₀ values. Pre-incubate Lisinopril ethyl ester with ACE at 37°C for 10 minutes before adding the substrate. Quantify liberated hippuric acid spectrophotometrically at 228 nm .

Q. What are the standard protocols for synthesizing Lisinopril ethyl ester under GMP conditions?

- Methodological Answer : Esterification of lisinopril with ethanol in the presence of a catalytic acid (e.g., HCl) under anhydrous conditions. Purification via recrystallization or flash chromatography. Characterize intermediates using FT-IR and elemental analysis. Batch consistency is ensured by adhering to pharmacopeial guidelines for solvent residues and heavy metals .

Advanced Research Questions

Q. How does molecular docking optimize Lisinopril ethyl ester’s binding affinity to ACE compared to lisinopril?

- Methodological Answer : Use software like AutoDock Vina or Schrödinger Suite to model ligand-receptor interactions. Compare binding poses of Lisinopril ethyl ester and lisinopril in ACE’s active site (PDB ID: 1O8A). Key parameters: free energy of binding (ΔG), hydrogen bonding with Zn²⁺, and hydrophobic interactions with S1 and S2 pockets. Compound 28 (a structurally analogous ethyl ester) showed superior docking scores to captopril, suggesting ester groups enhance binding .

Q. What strategies resolve contradictions between in vitro ACE inhibition data and in vivo antihypertensive efficacy?

- Methodological Answer : Address bioavailability differences using pharmacokinetic studies (e.g., plasma concentration-time curves in rodent models). For example, in L-NAME-induced hypertensive rats, combine Lisinopril ethyl ester with alfacalcidol to assess synergistic effects on renal hemodynamics. Validate findings with histopathological analysis of vascular remodeling .

Q. How do structural modifications like ethyl esterification influence Lisinopril’s pharmacokinetic profile?

- Methodological Answer : Ethyl esters improve intestinal absorption by reducing first-pass metabolism. Compare logP values (via shake-flask method) and plasma half-lives (t½) of lisinopril vs. its ester derivative. In silico tools like SwissADME predict enhanced permeability, while in vivo studies in Sprague-Dawley rats quantify urinary excretion rates .

Q. How to design preclinical studies evaluating Lisinopril ethyl ester’s nephroprotective effects in hypertensive models?

- Methodological Answer : Use a randomized controlled trial (RCT) design with four groups: normotensive control, hypertensive (L-NAME-treated), Lisinopril ethyl ester monotherapy, and combination therapy. Endpoints: systolic blood pressure (tail-cuff method), urinary albumin/creatinine ratio, and renal tissue ACE activity. Apply ANOVA with post-hoc Tukey tests for statistical analysis .

Methodological Notes

- Data Contradiction Analysis : When conflicting results arise (e.g., high in vitro IC₅₀ but low in vivo efficacy), consider factors like protein binding, metabolite activity, or tissue-specific ACE isoforms. Cross-validate using ex vivo organ bath assays .

- Experimental Design : For kinetic studies, adopt a central composite design (CCD) to optimize variables like substrate concentration and reaction time, as demonstrated in ethyl ester production studies .

- Ethical Compliance : Follow institutional guidelines for animal studies, including ethics committee approval (e.g., Declaration of Helsinki) and data anonymization protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.